molecular formula C12H14FIO B13205681 (2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane

(2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane

Cat. No.: B13205681
M. Wt: 320.14 g/mol
InChI Key: WQIRJAWBVBLWAD-JQWIXIFHSA-N
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Description

(2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane is a sophisticated chiral building block of high value to medicinal chemistry and organic synthesis research. This compound features a defined stereochemistry at the 2 and 5 positions of the oxane (tetrahydropyran) ring, a 3-fluorophenyl group which can influence a molecule's pharmacokinetics and binding affinity [Link: https://www.ncbi.nlm.nih.gov/books/NBK321574/], and a reactive iodomethyl handle. The iodine atom serves as an excellent leaving group, making this compound a pivotal electrophilic intermediate for nucleophilic substitution reactions, including SN2 reactions and cross-coupling methodologies such as Suzuki or Negishi couplings [Link: https://pubs.acs.org/doi/10.1021/cr0504373]. Its primary research application lies in the construction of complex, stereodefined molecular architectures for the development of new pharmaceutical candidates, particularly as a core scaffold or a key fragment. The incorporation of the fluorine atom is a common strategy to modulate metabolic stability, membrane permeability, and electrostatic interactions with biological targets [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01758]. Researchers utilize this compound to explore structure-activity relationships (SAR) and to synthesize potential enzyme inhibitors or receptor modulators. This product is intended for research and development purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H14FIO

Molecular Weight

320.14 g/mol

IUPAC Name

(2S,5R)-5-(3-fluorophenyl)-2-(iodomethyl)oxane

InChI

InChI=1S/C12H14FIO/c13-11-3-1-2-9(6-11)10-4-5-12(7-14)15-8-10/h1-3,6,10,12H,4-5,7-8H2/t10-,12-/m0/s1

InChI Key

WQIRJAWBVBLWAD-JQWIXIFHSA-N

Isomeric SMILES

C1C[C@H](OC[C@H]1C2=CC(=CC=C2)F)CI

Canonical SMILES

C1CC(OCC1C2=CC(=CC=C2)F)CI

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Starting materials typically include substituted phenyl precursors (e.g., 3-fluorobenzaldehyde or 3-fluorophenylacetic acid derivatives) and appropriately functionalized tetrahydrofuran or oxane ring precursors.
  • Key intermediates are often oxazolidinones or protected tetrahydrofuran derivatives that enable stereoselective ring formation and substitution.

Stepwise Preparation

Step Description Reagents/Conditions Outcome
1 Formation of chiral oxane ring with 3-fluorophenyl substituent at C5 Use of chiral auxiliaries or asymmetric catalysis; starting from chiral precursors or employing stereoselective cyclization Formation of (2S,5R)-5-(3-fluorophenyl)oxane intermediate
2 Introduction of iodomethyl group at C2 Halogenation of hydroxymethyl or methyl precursor using iodine-based reagents, e.g., I2 with triphenylphosphine or N-iodosuccinimide (NIS) Conversion of hydroxymethyl to iodomethyl group with retention of stereochemistry
3 Purification and isolation Chromatographic techniques or crystallization Pure (2S,5R)-5-(3-fluorophenyl)-2-(iodomethyl)oxane

Representative Reaction Example (Adapted from Related Patents)

  • The oxane ring is constructed via an asymmetric cyclization reaction of a suitable precursor bearing the 3-fluorophenyl substituent.
  • The hydroxymethyl group at C2 is then converted to the iodomethyl group by treating with iodine and triphenylphosphine in dichloromethane at low temperature (0–5 °C) to avoid racemization.
  • The reaction mixture is washed with aqueous sodium thiosulfate to remove excess iodine, followed by extraction and purification.

Optimization and Reaction Parameters

  • Temperature control is critical during the halogenation step to maintain stereochemical integrity.
  • Solvent choice : Dichloromethane or tetrahydrofuran are preferred for ring formation and halogenation steps.
  • Reaction time : Typically ranges from 1 to 4 hours depending on scale and reagent concentration.
  • Purification : Avoiding extensive chromatographic purification is desirable for scale-up; crystallization or trituration methods are often optimized.

Research Outcomes and Analytical Data

Parameter Observations
Yield Typically 60–85% for the final iodination step, overall yields depend on ring formation efficiency
Stereochemical purity >95% enantiomeric excess confirmed by chiral HPLC or NMR using chiral shift reagents
Physical state Colorless to pale yellow liquid or solid depending on purity
Spectroscopic data Characteristic signals in ^1H NMR for oxane ring protons and aromatic fluorine coupling; ^19F NMR confirms fluorine substitution; mass spectrometry confirms molecular ion at m/z ~320 (M+H)+

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Oxane ring formation Asymmetric cyclization or chiral auxiliary mediated synthesis High stereoselectivity Requires chiral starting materials or catalysts
Iodomethyl introduction Halogenation of hydroxymethyl precursor with I2/PPh3 or NIS Mild conditions, good yields Sensitive to temperature, potential for side reactions
Purification Crystallization or chromatography High purity achievable Chromatography can be tedious on scale

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The fluorophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to alcohols or ketones.

Scientific Research Applications

(2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane is a synthetic organic compound with the molecular formula C11H12FIO and a molecular weight of 320.14 g/mol. It features a tetrahydrofuran ring structure with an iodomethyl group and a fluorophenyl substituent. The (2S,5R) configuration defines the spatial arrangement of its atoms, influencing its biological activity and reactivity.

Potential Applications

This compound has potential applications in pharmaceutical development due to its structural characteristics. Modifications of the oxane structure can lead to compounds with enhanced biological properties.

Pharmaceutical Development

The compound is potentially useful in synthesizing new pharmaceuticals because its oxane structure can be modified to enhance biological properties. The synthesis of this compound involves several steps, with stereochemistry being crucial for achieving specific biological activities.

Interaction Studies

Interaction studies are essential for understanding the therapeutic potential and safety profile of new compounds. These studies typically focus on the compound's binding affinity to biological targets and may include:

  • Binding assays
  • Enzyme inhibition assays
  • Cell-based assays

Mechanism of Action

The mechanism of action of (2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the iodomethyl group can participate in covalent bonding or act as a leaving group in biochemical reactions. The specific pathways involved depend on the context of its use, such as in enzymatic inhibition or receptor modulation.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties
Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties/Applications References
(2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane Oxane 3-Fluorophenyl, iodomethyl ~298.1 High lipophilicity; potential leaving group (iodide)
Canagliflozin (C24H25FO5S) Oxane 4-Fluorophenyl, hydroxymethyl 444.5 Poor aqueous solubility; SGLT2 inhibitor
(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one Oxazolidinone 3-Fluorophenyl, hydroxymethyl ~225.2 Polar due to hydroxymethyl; used in chiral synthesis
3-(3-Fluorophenyl)-5-[[(methylsulfonyl)oxy]methyl]-2-oxazolidinone Oxazolidinone 3-Fluorophenyl, methylsulfonyloxymethyl ~331.3 Methylsulfonyl as leaving group; higher stability than iodide
X-Gal (5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside) Galactopyranoside Bromo, chloro, indolyl 408.6 Chromogenic substrate; solubility in DMSO
Key Observations:
  • Substituent Effects : The iodomethyl group in the target compound provides a superior leaving group capability compared to hydroxymethyl (Canagliflozin) or methylsulfonyl derivatives, enhancing its utility in nucleophilic substitution reactions .
  • Stereochemistry: The (2S,5R) configuration may confer distinct stereoelectronic effects, as seen in other oxane-based catalysts (e.g., lower enantioselectivity in (2S,5R)-2-isopropyl-5-methylcyclohexanone compared to D-fructose-derived ketones) .
  • Fluorophenyl Positioning : The 3-fluorophenyl group (meta substitution) offers moderate steric hindrance and electronic effects compared to para-substituted analogs like Canagliflozin’s 4-fluorophenyl group, which may alter binding in receptor-ligand interactions .

Solubility and Stability

  • Lipophilicity: The iodomethyl and fluorophenyl groups likely render the compound poorly soluble in water but soluble in organic solvents like DMSO or methanol, akin to Canagliflozin .
  • Stability : Iodide’s susceptibility to photodegradation or hydrolysis may limit shelf-life compared to sulfonate or hydroxymethyl analogs, which are more stable under ambient conditions .

Biological Activity

(2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane is a synthetic organic compound notable for its unique oxane ring structure, which includes an iodomethyl group and a fluorophenyl substituent. Its molecular formula is C12_{12}H14_{14}FIO, with a molecular weight of 320.14 g/mol. The stereochemistry of this compound, denoted as (2S,5R), plays a crucial role in its biological activity and reactivity.

Chemical Structure and Properties

The structural configuration of this compound is significant for its interactions with biological targets. The presence of the fluorinated aromatic system and the iodomethyl group contributes to its chemical reactivity and potential biological effects.

PropertyValue
Molecular FormulaC12_{12}H14_{14}FIO
Molecular Weight320.14 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily involves its binding affinity to various biological targets. Interaction studies indicate that this compound may exhibit inhibitory effects on certain enzymes or receptors, which can lead to therapeutic applications in pharmacology.

  • Enzyme Inhibition : The compound shows potential as an inhibitor for specific enzymes involved in metabolic pathways.
  • Binding Affinity : Studies suggest that the compound has a significant binding affinity towards certain receptors, which may be explored for drug development.

Case Studies and Research Findings

Research has demonstrated the compound's effectiveness in various biological assays:

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxaneC12_{12}H14_{14}FIOContains a nitrophenyl group instead of fluorophenyl
(2S,5R)-5-(2-Fluorophenyl)-2-(iodomethyl)oxaneC12_{12}H14_{14}FIOSimilar structure with a different fluorophenyl substitution
4-Iodo-1-fluoro-1-methylcyclohexaneC7_{7}H8_{8}FIODifferent cyclic structure but shares halogen substituents

The distinct combination of the fluorinated aromatic system and iodomethyl substituent in this compound may confer unique biological activities not present in other similar compounds.

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